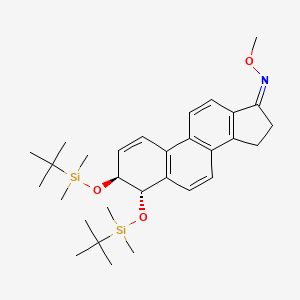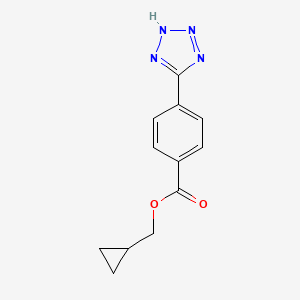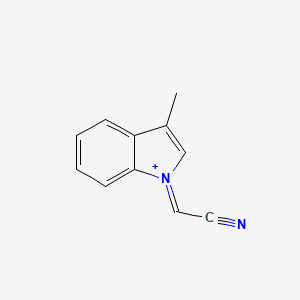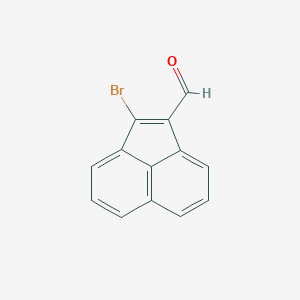![molecular formula C11H11NO3 B12540952 Methyl [(4-cyanophenyl)methoxy]acetate CAS No. 652997-55-2](/img/structure/B12540952.png)
Methyl [(4-cyanophenyl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4-cyanophenyl)methoxy]acetate is an organic compound with a molecular formula of C10H9NO3 It is characterized by the presence of a cyanophenyl group attached to a methoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-cyanophenyl)methoxy]acetate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-cyanophenyl)methoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxyacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 4-cyanophenol and acetic acid.
Reduction: Formation of 4-aminophenylmethoxyacetate.
Scientific Research Applications
Methyl [(4-cyanophenyl)methoxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl [(4-cyanophenyl)methoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The cyanophenyl group can interact with active sites of enzymes, while the methoxyacetate moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyacetoacetate: Similar in structure but lacks the cyanophenyl group.
Methyl 4-chloroacetoacetate: Contains a chloro group instead of a cyanophenyl group.
Methyl 4-aminophenylacetate: Contains an amino group instead of a cyanophenyl group.
Uniqueness
Methyl [(4-cyanophenyl)methoxy]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making it valuable for targeted applications in synthesis and pharmaceuticals.
Properties
CAS No. |
652997-55-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-[(4-cyanophenyl)methoxy]acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)8-15-7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
InChI Key |
UKAWSVOUGXWTON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
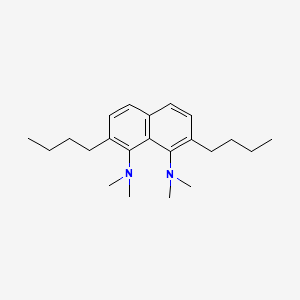
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
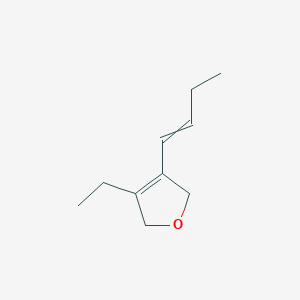
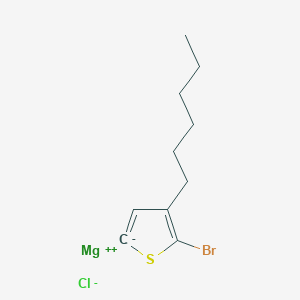
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)

![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
